molecular formula C12H13NO B7748264 8-Ethyl-2-methylquinolin-4-ol CAS No. 62510-41-2

8-Ethyl-2-methylquinolin-4-ol

Cat. No.: B7748264
CAS No.: 62510-41-2
M. Wt: 187.24 g/mol
InChI Key: VOOFHJQJGZCKJM-UHFFFAOYSA-N
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Description

8-Ethyl-2-methylquinolin-4-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2-methylquinolin-4-ol typically involves the alkylation of 2-methylquinolin-4-ol. One common method includes the reaction of 2-methylquinolin-4-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Ethyl-2-methylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are frequently used under controlled conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, hydrogenated quinolines, and various substituted quinoline derivatives.

Scientific Research Applications

8-Ethyl-2-methylquinolin-4-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: It is used in the development of dyes, pigments, and other materials due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 8-Ethyl-2-methylquinolin-4-ol involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to cell death. In anticancer research, it may induce apoptosis by interfering with cellular signaling pathways and promoting oxidative stress within cancer cells.

Comparison with Similar Compounds

    2-Methyl-8-quinolinol: Known for its fungicidal properties and ability to form complexes with transition metals.

    6-Ethoxy-2-methylquinolin-4-ol: Used in similar applications but with different substituents affecting its chemical behavior.

    4-Hydroxy-2-quinolones: These compounds share a similar core structure but differ in their biological activities and applications.

Uniqueness: 8-Ethyl-2-methylquinolin-4-ol stands out due to its specific ethyl and methyl substitutions, which confer unique chemical properties and biological activities. Its versatility in undergoing various chemical reactions and its potential in multiple research fields highlight its significance.

Properties

IUPAC Name

8-ethyl-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-9-5-4-6-10-11(14)7-8(2)13-12(9)10/h4-7H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOFHJQJGZCKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=O)C=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297202
Record name 8-Ethyl-2-methyl-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62510-41-2, 63136-23-2
Record name 8-Ethyl-2-methyl-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62510-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Ethyl-2-methyl-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63136-23-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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